(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Overview
Description
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 3-chloro-2-fluorophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone typically involves the reaction of 3-chloro-2-fluorobenzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact pathways and molecular targets are subject to ongoing research, but it is known to affect cellular processes by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but with an amine group instead of a ketone.
Cyclopropyl(3-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone is unique due to the combination of its cyclopropyl and (3-chloro-2-fluorophenyl) groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAUBAKETRIXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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